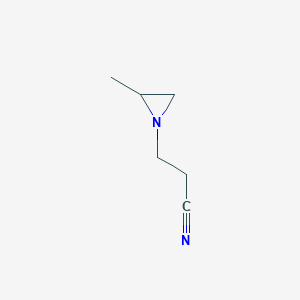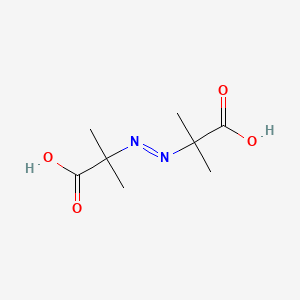![molecular formula C15H16N2O4S B14693070 Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- CAS No. 33933-61-8](/img/structure/B14693070.png)
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzenamine core with dimethyl and nitrophenylsulfonyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- typically involves multiple steps, starting with the preparation of the benzenamine core. The process includes:
Nitration: Introduction of a nitro group to the benzene ring.
Sulfonation: Addition of a sulfonyl group to the nitrophenyl ring.
Methylation: Introduction of methyl groups to the benzenamine core.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reagents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the function of these targets and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the sulfonyl group.
Benzenamine, N-methyl-4-nitro-: Contains only one methyl group.
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Contains an azo group instead of the sulfonyl group.
Uniqueness
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
33933-61-8 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(4-nitrophenyl)sulfonylmethyl]aniline |
InChI |
InChI=1S/C15H16N2O4S/c1-16(2)13-5-3-12(4-6-13)11-22(20,21)15-9-7-14(8-10-15)17(18)19/h3-10H,11H2,1-2H3 |
Clé InChI |
BCCTZPWUXQBTQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
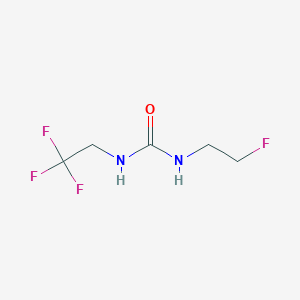
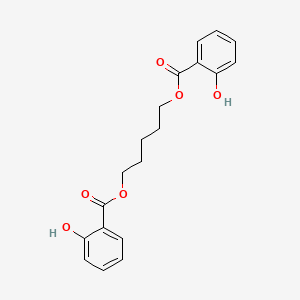

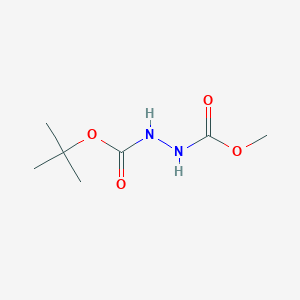
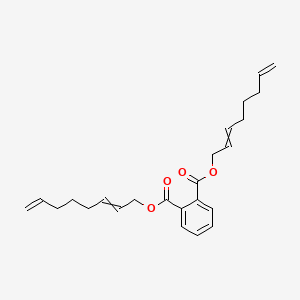
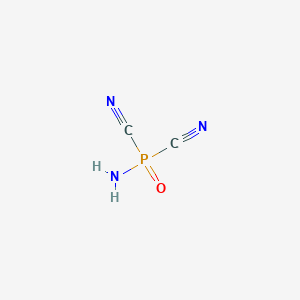

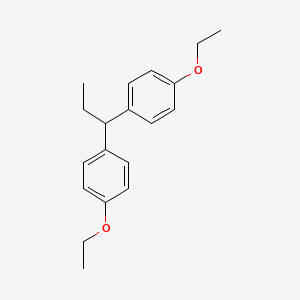
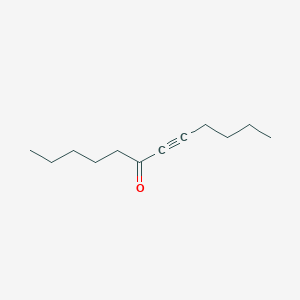
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
